molecular formula C18H18N4O3S B11465516 2-(6,6-Dimethyl-4-oxo-5,8-dihydro-4H,6H-7-oxa-9-thia-1,2,3-triaza-fluoren-3-yl)-N-phenyl-acetamide

2-(6,6-Dimethyl-4-oxo-5,8-dihydro-4H,6H-7-oxa-9-thia-1,2,3-triaza-fluoren-3-yl)-N-phenyl-acetamide

Cat. No.: B11465516
M. Wt: 370.4 g/mol
InChI Key: MEUXWGLAWJLQHL-UHFFFAOYSA-N
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Description

2-(6,6-dimethyl-4-oxo-5,8-dihydro-4H-pyrano[4’,3’:4,5]thieno[2,3-d][1,2,3]triazin-3(6H)-yl)-N-phenylacetamide is a complex organic compound featuring a unique fused ring system

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(6,6-dimethyl-4-oxo-5,8-dihydro-4H-pyrano[4’,3’:4,5]thieno[2,3-d][1,2,3]triazin-3(6H)-yl)-N-phenylacetamide typically involves multiple steps. One common approach starts with the preparation of the pyrano[4’,3’:4,5]thieno[2,3-d][1,2,3]triazine core, followed by functionalization to introduce the phenylacetamide group. The reaction conditions often include the use of strong acids or bases, high temperatures, and specific catalysts to facilitate the formation of the fused ring system .

Industrial Production Methods

Industrial production of this compound may involve optimizing the synthetic route for scalability, yield, and cost-effectiveness. This could include the use of continuous flow reactors, advanced purification techniques, and automation to ensure consistent quality and high throughput .

Chemical Reactions Analysis

Types of Reactions

2-(6,6-dimethyl-4-oxo-5,8-dihydro-4H-pyrano[4’,3’:4,5]thieno[2,3-d][1,2,3]triazin-3(6H)-yl)-N-phenylacetamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.

    Reduction: Reduction reactions can be used to alter the oxidation state of the compound, potentially modifying its reactivity and properties.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles or electrophiles depending on the desired substitution .

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can introduce a wide range of functional groups .

Scientific Research Applications

2-(6,6-dimethyl-4-oxo-5,8-dihydro-4H-pyrano[4’,3’:4,5]thieno[2,3-d][1,2,3]triazin-3(6H)-yl)-N-phenylacetamide has several scientific research applications:

Mechanism of Action

The mechanism of action of 2-(6,6-dimethyl-4-oxo-5,8-dihydro-4H-pyrano[4’,3’:4,5]thieno[2,3-d][1,2,3]triazin-3(6H)-yl)-N-phenylacetamide depends on its specific application. In a biological context, it may interact with molecular targets such as enzymes or receptors, modulating their activity through binding interactions. The pathways involved could include inhibition of enzyme activity, disruption of cellular processes, or modulation of signaling pathways .

Comparison with Similar Compounds

Similar Compounds

Similar compounds include other fused ring systems with pyrano, thieno, and triazine moieties. Examples include:

Uniqueness

The uniqueness of 2-(6,6-dimethyl-4-oxo-5,8-dihydro-4H-pyrano[4’,3’:4,5]thieno[2,3-d][1,2,3]triazin-3(6H)-yl)-N-phenylacetamide lies in its specific fused ring structure and the presence of the phenylacetamide group, which may confer distinct chemical and biological properties compared to similar compounds.

Properties

Molecular Formula

C18H18N4O3S

Molecular Weight

370.4 g/mol

IUPAC Name

2-(12,12-dimethyl-3-oxo-11-oxa-8-thia-4,5,6-triazatricyclo[7.4.0.02,7]trideca-1(9),2(7),5-trien-4-yl)-N-phenylacetamide

InChI

InChI=1S/C18H18N4O3S/c1-18(2)8-12-13(10-25-18)26-16-15(12)17(24)22(21-20-16)9-14(23)19-11-6-4-3-5-7-11/h3-7H,8-10H2,1-2H3,(H,19,23)

InChI Key

MEUXWGLAWJLQHL-UHFFFAOYSA-N

Canonical SMILES

CC1(CC2=C(CO1)SC3=C2C(=O)N(N=N3)CC(=O)NC4=CC=CC=C4)C

Origin of Product

United States

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